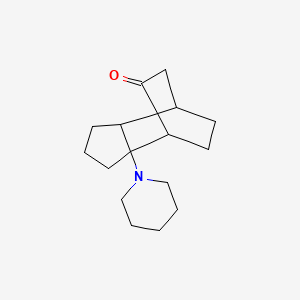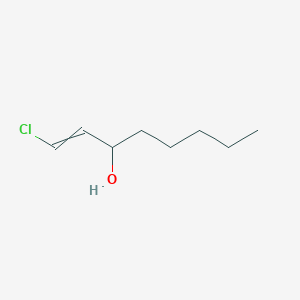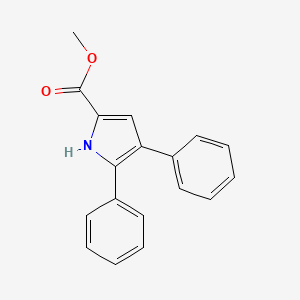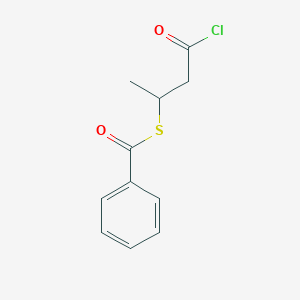![molecular formula C17H16N2O3 B14479326 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate CAS No. 67647-47-6](/img/structure/B14479326.png)
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is an ester, which means it has a characteristic carbon-oxygen double bond (C=O) linked to another oxygen atom that is bonded to an alkyl or aryl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-acetyl aniline to form the diazonium salt. This is achieved by treating 4-acetyl aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenyl propanoate under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro groups or halogens.
Applications De Recherche Scientifique
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a dye or stain in biological assays to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate involves its interaction with molecular targets and pathways within cells. The azo group (N=N) can undergo reduction to form amines, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(E)-(4-Octyloxy)phenyl]diazenyl]aniline
- 4-[(E)-(4-Bromophenyl)diazenyl]phenyl propanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl propanoate
Uniqueness
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azo compounds that may have different substituents on the aromatic rings .
Propriétés
Numéro CAS |
67647-47-6 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
[4-[(4-acetylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C17H16N2O3/c1-3-17(21)22-16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3 |
Clé InChI |
PEOXGFMHFGQXLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)

![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
